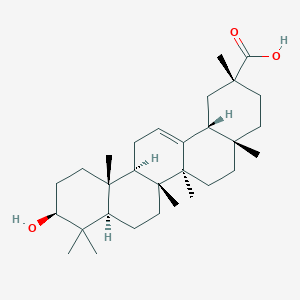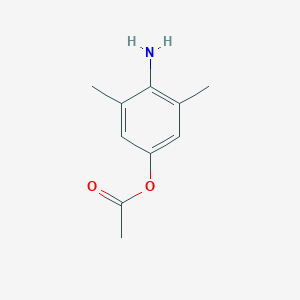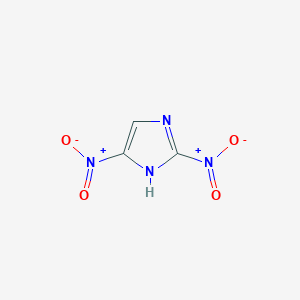
1,3-Diacetin
Descripción general
Descripción
2-Hydroxypropane-1,3-diyl diacetate, otherwise known as 2HPDD, is an organic compound that is used in various scientific research applications. It is a colorless liquid with a low boiling point and a sweet, fruity odor. The compound is classified as an acyclic diol and has the chemical formula C5H10O4. It has a molar mass of 150.14 g/mol and a density of 1.05 g/cm3 at 25 °C. 2HPDD is a versatile compound that can be used in a variety of lab experiments and research applications.
Aplicaciones Científicas De Investigación
Cosmetics
1,3-Diacetin se utiliza en la industria cosmética debido a sus propiedades como agente acondicionador de la piel .
Pharmaceuticals
En la industria farmacéutica, this compound se utiliza como excipiente, que es una sustancia formulada junto con el ingrediente activo de un medicamento .
Food and Fuel Additives
This compound se utiliza como aditivo tanto en alimentos como en combustibles. En los alimentos, actúa como agente aromatizante, mientras que en los combustibles se utiliza para mejorar ciertas propiedades .
Plasticizers
This compound sirve como plastificante, que es una sustancia que se agrega a los plásticos para aumentar su flexibilidad, transparencia, durabilidad y longevidad .
Precursor for Other Chemical Compounds
This compound se utiliza como precursor de otros compuestos químicos en diversas reacciones químicas .
Green Synthesis
Los investigadores están desarrollando métodos innovadores para transformar el glicerol en productos químicos de valor agregado como this compound. Este proceso se considera "verde" ya que es más seguro para el medio ambiente y los consumidores .
Non-Green Synthesis
This compound también se puede sintetizar mediante métodos químicos tradicionales. Aunque estos métodos son eficientes y productivos, se consideran "no verdes" ya que pueden ser inseguros para el medio ambiente y los consumidores .
Biodiesel Industry
La industria del biodiesel produce un exceso de glicerol, que se puede convertir en this compound. Esta estrategia ayuda a utilizar el exceso de glicerol y transformarlo en un producto químico de valor agregado .
Safety and Hazards
This compound is associated with certain hazards. The safety information pictograms indicate a warning, with hazard statements H227, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Mecanismo De Acción
Target of Action
It’s known that acetins, a group of compounds to which 1,3-diacetin belongs, are acetyl-esterified compounds of glycerol . They are often used in industrial applications, suggesting that their targets could be varied depending on the specific use case.
Mode of Action
It’s known that acetins can be produced through the acetylation of glycerol . This suggests that this compound may interact with its targets through similar acetylation reactions, leading to changes in the targets’ properties or functions.
Biochemical Pathways
This compound is likely involved in the esterification of glycerol with acetic acid . This process could lead to the production of mono-, di-, and triacetin
Pharmacokinetics
It’s known that this compound is soluble in water, alcohol, ether, and benzene , which suggests that it could have good bioavailability.
Result of Action
One study has identified diacetin, a compound similar to this compound, as a key volatile used by oil-collecting bees to locate their host flowers . This suggests that this compound could potentially have similar effects in certain contexts.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the presence of these solvents in the environment could affect its action. Additionally, factors such as temperature and pH could potentially influence its stability and efficacy.
Propiedades
IUPAC Name |
(3-acetyloxy-2-hydroxypropyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-5(8)11-3-7(10)4-12-6(2)9/h7,10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPODKLDCLFLKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146906 | |
| Record name | 1,3-Diacetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105-70-4 | |
| Record name | 1,3-Diacetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 1,3-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diacetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxypropane-1,3-diyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1,3-DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G45CU3Z186 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![methyl (E)-6-[6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate](/img/structure/B52867.png)





